N-(4-bromo-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(4-bromo-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-thioacetamide derivative characterized by a 1,2,4-triazole core substituted with a 4-chlorophenyl group at position 4, a pyridin-4-yl group at position 5, and a sulfanyl bridge connecting the triazole to an acetamide moiety. The acetamide is further functionalized with a 4-bromo-2-methylphenyl group, which introduces steric bulk and electron-withdrawing effects.
Properties
CAS No. |
476483-89-3 |
|---|---|
Molecular Formula |
C22H17BrClN5OS |
Molecular Weight |
514.8 g/mol |
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-[[4-(4-chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H17BrClN5OS/c1-14-12-16(23)2-7-19(14)26-20(30)13-31-22-28-27-21(15-8-10-25-11-9-15)29(22)18-5-3-17(24)4-6-18/h2-12H,13H2,1H3,(H,26,30) |
InChI Key |
CHVXWLLAEPBLOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
Reagents :
-
4-Chlorophenylhydrazine hydrochloride
-
Pyridine-4-carboximidamide
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
Procedure :
-
Cyclocondensation : 4-Chlorophenylhydrazine (10 mmol) and pyridine-4-carboximidamide (10 mmol) are refluxed in ethanol (50 mL) for 8 hours to form 4-(4-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,4-triazole.
-
Thiolation : The triazole intermediate is treated with CS₂ (15 mmol) and KOH (20 mmol) in dimethylformamide (DMF) at 80°C for 12 hours. Acidification with HCl yields the thiol derivative.
Characterization Data :
Preparation of 2-Bromo-N-(4-bromo-2-methylphenyl)acetamide
Reagents :
-
N-(4-Bromo-2-methylphenyl)acetamide
-
Bromine (Br₂)
-
Acetic acid (glacial)
Procedure :
-
Bromination : N-(4-Bromo-2-methylphenyl)acetamide (10 mmol) is dissolved in glacial acetic acid (30 mL). Bromine (12 mmol) is added dropwise at 0°C, followed by stirring at room temperature for 6 hours.
-
Workup : The mixture is poured into ice-water, and the precipitate is filtered and recrystallized from ethanol.
Characterization Data :
Thioether Bond Formation
Reagents :
-
4-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
-
2-Bromo-N-(4-bromo-2-methylphenyl)acetamide
-
Potassium carbonate (K₂CO₃)
-
DMF
Procedure :
-
Nucleophilic Substitution : The triazole-thiol (10 mmol) and K₂CO₃ (20 mmol) are stirred in DMF (30 mL) for 1 hour. 2-Bromo-N-(4-bromo-2-methylphenyl)acetamide (10 mmol) is added, and the reaction is continued for 12 hours at 25°C.
-
Purification : The crude product is precipitated with ice-water, filtered, and recrystallized from ethanol.
Characterization Data :
Optimization Strategies for Enhanced Yield and Purity
Solvent and Base Selection
| Solvent | Base | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DMF | K₂CO₃ | 25 | 62 | 98.5 |
| DMSO | NaHCO₃ | 25 | 54 | 97.2 |
| THF | Et₃N | 40 | 48 | 95.8 |
DMF with K₂CO₃ provided optimal nucleophilicity for thiolate anion generation, minimizing side reactions.
Reaction Time and Stoichiometry
Excess K₂CO₃ (2 eq) and prolonged reaction times (>10 hours) improved conversion rates by ensuring complete deprotonation of the thiol group.
Challenges and Mitigation
-
Byproduct Formation :
-
Low Solubility :
Scalability and Industrial Relevance
Pilot-scale trials (100 g batch) achieved a 58% yield with 97% purity, confirming the protocol’s robustness. Key cost drivers include DMF recovery (85% efficiency) and bromine recycling .
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group in the compound undergoes oxidation under controlled conditions:
The pyridine ring remains inert under these conditions due to its electron-deficient nature, while the triazole core stabilizes intermediates through resonance .
Reduction Reactions
The bromine and chlorine substituents on the aromatic rings participate in catalytic reductions:
Nucleophilic Aromatic Substitution
The electron-withdrawing triazole and pyridine groups activate the halogenated phenyl rings for nucleophilic substitution:
| Reagent | Nucleophile | Product | Yield |
|---|---|---|---|
| Ammonia (NH₃) in DMSO | -NH₂ | 4-Amino-phenyl derivative | 68% |
| Sodium methoxide (NaOMe) | -OCH₃ | Methoxy-substituted phenyl ring | 72% |
Reactions occur preferentially at the para positions of the bromo- and chlorophenyl groups due to steric hindrance at ortho sites .
Electrophilic Substitution
The triazole ring directs electrophilic attacks to specific positions:
| Reagent | Reaction Type | Product | Conditions |
|---|---|---|---|
| HNO₃/H₂SO₄ | Nitration | Nitro group at C-5 of triazole | 0–5°C, 4 hours |
| Br₂/FeBr₃ | Bromination | Additional Br at pyridine’s meta position | Reflux in CCl₄ |
The pyridine ring undergoes bromination only under vigorous conditions due to its deactivated nature .
Acid/Base-Mediated Reactions
The acetamide moiety demonstrates pH-dependent reactivity:
-
Acidic Hydrolysis :
Complete hydrolysis occurs under reflux, yielding a carboxylic acid derivative . -
Basic Conditions :
The compound remains stable in aqueous NaOH but undergoes deprotonation of the triazole NH group, enhancing its solubility.
Synthetic Pathways
Key steps in the compound’s synthesis include:
-
Triazole Ring Formation : Cyclization of hydrazine derivatives with carbon disulfide .
-
Sulfanyl Group Introduction : Reaction with 4-chlorophenyl thiol in DMF.
-
Acetamide Coupling : Condensation of the sulfanyl-triazole intermediate with N-(4-bromo-2-methylphenyl)acetamide .
Stability and Degradation
-
Thermal Stability : Decomposes above 250°C, releasing HBr and HCl gases .
-
Photodegradation : UV light induces cleavage of the sulfanyl group, forming disulfide byproducts.
Comparative Reactivity Table
| Functional Group | Reactivity | Preferred Reactions |
|---|---|---|
| Sulfanyl (-S-) | High (oxidation) | H₂O₂, mCPBA |
| Halogenated phenyl rings | Moderate (substitution) | NH₃, NaOMe |
| Triazole NH | Low (deprotonation) | NaOH |
Scientific Research Applications
Chemistry
N-(4-bromo-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide serves as a building block for synthesizing more complex molecules. Its unique structural features allow it to participate in various chemical reactions, including:
- Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
- Coupling Reactions: It can be used in cross-coupling reactions to form carbon-carbon bonds, which are essential in organic synthesis.
Biology
In biological research, this compound has been investigated for its potential bioactive properties:
- Antimicrobial Activity: Studies have shown that compounds with similar triazole structures exhibit significant antimicrobial properties. This compound's efficacy against various pathogens is currently under investigation. Case Study: A recent study indicated that triazole derivatives show promise as antifungal agents against Candida species .
- Anticancer Properties: The compound is being explored for its ability to inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth. Case Study: Research has demonstrated that triazole derivatives can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival .
Medicine
The therapeutic potential of N-(4-bromo-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is significant:
- Targeting Molecular Pathways: The compound is being studied for its ability to interact with specific enzymes and receptors that play critical roles in disease mechanisms. Example: Similar compounds have been shown to inhibit the activity of enzymes involved in cancer progression, making them potential candidates for drug development .
Industry
In industrial applications, this compound is utilized in the development of new materials with unique properties:
- Material Science: Its chemical structure allows it to be incorporated into polymers and other materials to enhance their mechanical and thermal properties.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific interactions of the compound with its target.
Comparison with Similar Compounds
Halogenated Aryl Groups
- Target Compound : Features a 4-chlorophenyl group at position 4 of the triazole. Chlorine enhances lipophilicity and may improve membrane permeability .
- Compound: Replaces 4-chlorophenyl with 4-bromophenyl, increasing molecular weight and polarizability.
- Compound: Substitutes 4-chlorophenyl with 3-bromophenyl and introduces a cyclohexyl group at position 3.
Heterocyclic Substitutions at Position 5
- Target Compound : Contains pyridin-4-yl at position 5, enabling π-π stacking interactions with aromatic residues in biological targets .
- Compound (OLC-12) : Uses pyridin-3-yl at position 5 and an ethyl group at position 3. The ethyl group may reduce steric hindrance, while pyridin-3-yl alters electronic distribution compared to pyridin-4-yl .
- Compound : Replaces pyridine with thiophen-2-yl and furan-2-ylmethyl groups, introducing sulfur and oxygen heteroatoms. These changes could modulate redox activity and metabolic stability .
Modifications on the Acetamide Moiety
- Compound : Features a 3-(trifluoromethyl)phenyl group on the acetamide. The trifluoromethyl group is strongly electron-withdrawing, which may enhance resistance to oxidative degradation but reduce solubility .
- Derivatives: Include substituents like nitro, methoxy, and halogens on the acetamide’s aryl ring. Electron-withdrawing groups (e.g., -NO₂) at the para position were shown to improve antimicrobial and antioxidant activities .
Antimicrobial and Antifungal Effects
- Target Compound : While direct data are unavailable, analogs such as those in (KA3, KA4, KA7) with pyridin-4-yl and electron-withdrawing acetamide substituents exhibited MIC values of 12.5–25 µg/mL against E. coli and S. aureus .
- Compound : The sulfamoylphenyl group may enhance antifungal activity via sulfonamide-mediated enzyme inhibition, though this remains untested .
Anti-Inflammatory and Anti-Exudative Activity
- Compounds : Triazole-thioacetamides with furan-2-yl substituents demonstrated 40–60% inhibition of exudate formation in rat models at 10 mg/kg, comparable to diclofenac sodium .
- Derivatives : Anti-inflammatory activity correlated with para-substituted electron-withdrawing groups (e.g., -Cl, -Br), suggesting the target’s 4-bromo group may confer similar effects .
Receptor Modulation
- Compounds : OLC-12 and VUAA-1 act as Orco agonists, implicating triazole-thioacetamides in insect olfactory receptor targeting. The target’s pyridin-4-yl group may allow analogous interactions .
Comparative Data Table
Biological Activity
N-(4-bromo-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities supported by recent research findings.
Chemical Structure and Properties
The compound's structure features a triazole ring, which is known for its diverse biological activities. The presence of bromine and chlorine substituents enhances its lipophilicity and may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C25H24BrClN5OS |
| Molecular Weight | 522.46 g/mol |
| CAS Number | 332906-88-4 |
| Purity | ≥ 97% |
Anticancer Activity
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, a study reported that derivatives of triazole compounds exhibit significant cytotoxicity against human cancer cell lines such as A549 (lung adenocarcinoma) and MCF-7 (breast cancer) with IC50 values ranging from 1.35 to 2.18 µM .
Case Study: Cytotoxicity Evaluation
In a comparative study, the compound was tested against several cancer cell lines. The results indicated that it had a notable inhibitory effect on cell proliferation:
Mechanism of Action: The mechanism underlying its anticancer activity appears to involve the induction of apoptosis through the modulation of Bcl-2 family proteins, which are critical regulators of cell survival and death .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored in various studies. Triazole derivatives are known for their antifungal properties, and this compound may share similar characteristics.
Antimicrobial Efficacy
A preliminary assessment indicated that compounds containing triazole moieties exhibit moderate to strong activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
Pharmacological Activities
In addition to anticancer and antimicrobial properties, N-(4-bromo-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been investigated for other pharmacological effects:
- Anti-inflammatory Activity: Compounds with similar structures have shown promise in reducing inflammation markers in vitro.
- Antioxidant Properties: The presence of phenolic groups may confer antioxidant capabilities, protecting cells from oxidative stress.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for N-(4-bromo-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?
- Methodological Answer : The compound is synthesized via multi-step reactions, including:
- Triazole ring formation : Cyclocondensation of thiosemicarbazides with substituted benzaldehydes under reflux conditions (e.g., ethanol/HCl, 80°C, 12 hours) .
- Sulfanyl-acetamide coupling : Thiol-disulfide exchange or nucleophilic substitution using 2-mercaptoacetamide derivatives in DMF with K₂CO₃ as a base .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Key precautions include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (due to potential skin/eye irritation) .
- Ventilation : Use fume hoods during synthesis or weighing to avoid inhalation of fine particulates .
- Storage : In airtight containers under inert gas (N₂/Ar) at 4°C to prevent hydrolysis or oxidation .
- Emergency Protocols : Immediate decontamination with 10% sodium bicarbonate for spills and access to Material Safety Data Sheets (MSDS) for toxicity data .
Q. How is the compound characterized structurally?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to confirm substituent positions (e.g., pyridinyl protons at δ 8.5–8.7 ppm) .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺ at m/z 527.8) .
- Elemental Analysis : C/H/N/S ratios within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can X-ray crystallography resolve conformational ambiguities in this compound?
- Methodological Answer :
- Crystal Growth : Slow evaporation of saturated DCM/MeOH solutions yields diffraction-quality crystals .
- Data Collection : Monochromatic Mo-Kα radiation (λ = 0.71073 Å) at 298 K, with data processed via SHELX .
- Key Findings : The triazole ring adopts a planar conformation, with dihedral angles of 12.3°–15.8° relative to the pyridinyl group. Hydrogen bonding (N–H···S, 2.8 Å) stabilizes the lattice .
- Table 1 : Crystallographic Data Summary
| Parameter | Value |
|---|---|
| Space group | P1̄ |
| Unit cell dimensions | a = 7.42 Å |
| b = 10.23 Å | |
| c = 14.56 Å | |
| R factor | 0.038 |
Q. How can researchers optimize reaction yields using Design of Experiments (DoE)?
- Methodological Answer :
- Factor Screening : Identify critical variables (e.g., temperature, catalyst loading, solvent polarity) via Plackett-Burman design .
- Response Surface Methodology (RSM) : Central Composite Design (CCD) to model non-linear relationships (e.g., 85% yield at 75°C with 1.2 eq. K₂CO₃) .
- Validation : Confirm optimized conditions with triplicate runs (RSD < 5%) .
Q. How do structural modifications (e.g., halogen substitution) impact biological activity?
- Methodological Answer :
- Analog Synthesis : Replace 4-bromo-2-methylphenyl with 4-fluoro or 4-nitro groups .
- Bioassay Testing : Measure IC₅₀ against target enzymes (e.g., kinase inhibition assays) .
- SAR Trends :
- Electron-withdrawing groups (e.g., -Br, -Cl) enhance binding affinity (ΔIC₅₀ = 2–3 µM) due to hydrophobic interactions .
- Pyridinyl vs. phenyl triazoles : Pyridinyl derivatives show 10-fold higher solubility in PBS (pH 7.4) .
Q. How to address discrepancies in stability data under oxidative conditions?
- Methodological Answer :
- Controlled Studies : Incubate the compound in H₂O₂ (3–30%) at 25–40°C, monitoring degradation via HPLC .
- Mechanistic Insight : Oxidation at the sulfanyl group forms sulfoxide derivatives (retention time shift from 12.3 min to 14.7 min) .
- Mitigation : Add antioxidants (e.g., BHT) to reaction mixtures or store under N₂ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
